
Octyl 2,3-bis(dodecyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 2,3-bis(dodecyloxy)propanoate is an ester compound characterized by its unique structure, which includes an octyl group and two dodecyloxy groups attached to a propanoate backbone. Esters like this one are known for their pleasant odors and are often used in various industrial applications, including as flavoring agents and in perfumes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2,3-bis(dodecyloxy)propanoate typically involves esterification reactions. One common method is the reaction of octanol with 2,3-bis(dodecyloxy)propanoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation and recrystallization are employed to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Octyl 2,3-bis(dodecyloxy)propanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
Octyl 2,3-bis(dodecyloxy)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Octyl 2,3-bis(dodecyloxy)propanoate involves its interaction with biological membranes. The ester can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . The molecular targets and pathways involved include interactions with membrane proteins and lipids .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but shorter alkyl chains.
Methyl butyrate: Another ester with a pleasant odor, used in flavoring and perfumes.
Isopropyl butyrate: An ester with similar chemical properties but different alkyl groups.
Uniqueness
Octyl 2,3-bis(dodecyloxy)propanoate is unique due to its long alkyl chains, which confer distinct physical and chemical properties. These long chains enhance its hydrophobicity and make it particularly useful in applications requiring water-resistant properties .
Properties
CAS No. |
64713-48-0 |
|---|---|
Molecular Formula |
C35H70O4 |
Molecular Weight |
554.9 g/mol |
IUPAC Name |
octyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C35H70O4/c1-4-7-10-13-16-18-20-22-24-27-30-37-33-34(35(36)39-32-29-25-15-12-9-6-3)38-31-28-26-23-21-19-17-14-11-8-5-2/h34H,4-33H2,1-3H3 |
InChI Key |
KCKFQGFLPAEJOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(C(=O)OCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


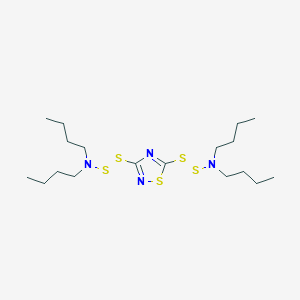
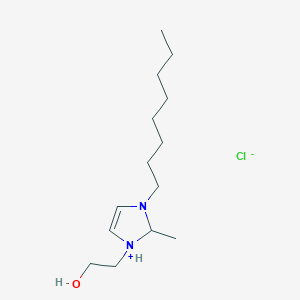

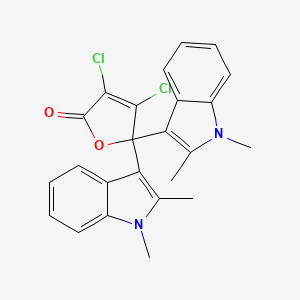
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
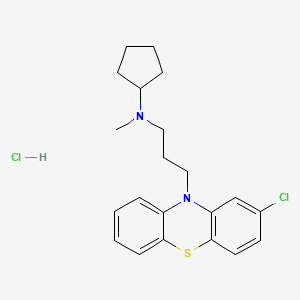
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
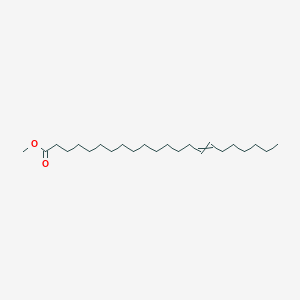
![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)

![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)



